3-(3-bromophenyl)butanoic acid
CAS No.: 53086-45-6
Cat. No.: VC11637479
Molecular Formula: C10H11BrO2
Molecular Weight: 243.10 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53086-45-6 |
---|---|
Molecular Formula | C10H11BrO2 |
Molecular Weight | 243.10 g/mol |
IUPAC Name | 3-(3-bromophenyl)butanoic acid |
Standard InChI | InChI=1S/C10H11BrO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) |
Standard InChI Key | CVXWVKRMNAFDGY-UHFFFAOYSA-N |
Canonical SMILES | CC(CC(=O)O)C1=CC(=CC=C1)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 3-(3-bromophenyl)butanoic acid consists of a butanoic acid moiety (–CH₂CH₂CH₂COOH) attached to the third carbon of a bromobenzene ring. Key structural descriptors include:
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Molecular Formula: C₁₀H₁₁BrO₂
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SMILES: CC(CC(=O)O)C1=CC(=CC=C1)Br
The bromine atom at the meta-position introduces steric and electronic effects that influence reactivity. Density functional theory (DFT) calculations predict a planar conformation for the aromatic ring, with the carboxylic acid group adopting a gauche configuration relative to the adjacent methylene units .
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure:
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.41 (m, 1H, aromatic), 7.32 (t, J = 1.8 Hz, 1H, aromatic), 7.20 (t, J = 7.8 Hz, 1H, aromatic), 5.91–5.87 (m, 1H, CH), 2.16 (d, J = 1.4 Hz, 3H, CH₃) .
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¹³C NMR (150 MHz, CDCl₃): δ 170.8 (COOH), 156.7 (C–Br), 142.4 (aromatic C), 131.0–125.7 (aromatic CH), 27.5 (CH₃) .
The presence of a deshielded carboxylic proton at δ 12–13 ppm in the ¹H NMR spectrum further confirms the acidic functional group .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, determined via ion mobility spectrometry, highlight the compound’s gas-phase behavior:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 243.00153 | 142.6 |
[M+Na]⁺ | 264.98347 | 145.3 |
[M-H]⁻ | 240.98697 | 142.4 |
These values are critical for mass spectrometry-based identification in complex matrices .
Synthetic Methodologies
Asymmetric Hydrogenation
A landmark synthesis involves nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. For example, (Z)-3-(3-bromophenyl)but-2-enoic acid undergoes hydrogenation using a chiral Ni catalyst to yield the target compound with 96% enantiomeric excess (ee). Key reaction parameters include:
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Catalyst: Ni(II) complex with a binaphthyl-derived phosphine ligand.
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Conditions: 50–70°C, 50–80 bar H₂ pressure.
This method avoids racemization and achieves high stereocontrol, making it suitable for pharmaceutical applications.
Grignard-Based Approaches
Alternative routes adapt Kolbe-Schmitt carboxylation strategies. Propargyl bromide reacts with magnesium in tetrahydrofuran (THF) under nitrogen to form a Grignard intermediate, which is quenched with CO₂ to yield 3-butynoic acid derivatives. Subsequent hydrogenation and purification steps afford 3-(3-bromophenyl)butanoic acid .
Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid group undergoes typical transformations:
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Esterification: Reaction with methanol/H₂SO₄ yields methyl 3-(3-bromophenyl)butanoate.
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Amide Formation: Coupling with amines via carbodiimide reagents produces bioactive analogs.
Aromatic Substitution
The bromine atom participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. For instance, reaction with phenylboronic acid forms 3-(3-phenylphenyl)butanoic acid, expanding utility in materials science .
Applications in Drug Discovery
Chiral Building Blocks
The high enantiopurity of 3-(3-bromophenyl)butanoic acid makes it valuable for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. Its incorporation into peptide backbones enhances metabolic stability, as demonstrated in analogs of BOC-protected β-homophenylalanine .
Agrochemistry
Derivatives exhibit herbicidal and fungicidal activity. Structure-activity relationship (SAR) studies indicate that bromine substitution at the meta-position optimizes lipid membrane permeability, enhancing bioavailability in plant systems.
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